molecular formula C16H16N4O4S B2527454 2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 1021056-90-5

2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2527454
CAS RN: 1021056-90-5
M. Wt: 360.39
InChI Key: YFYJPHKLSRDLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality 2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Materials

The compound exhibits interesting electrochromic properties due to its thieno[3,2-b]thiophene-based structure. Specifically, two polymers derived from this compound—poly[2,5-bis(2,3-dihydro-thieno[3,4-b][1,4]dioxin-5-yl)thieno[3,2-b]thiophene] (P(2,5-BTE)) and poly[3,6-bis-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thieno[3,2-b]thiophene] (P(3,6-BTE))—have been synthesized using an electrochemical method . These polymers exhibit effective color tuning by changing the position of the 3,4-ethylenedioxythiophene (EDOT) units along the polymer backbone. This property makes them suitable for applications in electrochromic devices, such as smart windows and displays.

Drug Development

While the compound’s primary focus is not pharmaceutical, its structural features may inspire drug design. Researchers have modified related molecules to create novel drugs. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl derivatives has been explored in the context of developing medications like Doxazosin . Investigating the compound’s interactions with biological targets could lead to new therapeutic agents.

EZH2 Inhibitors

Structural modifications of tazemetostat, an EZH2 inhibitor, have led to the synthesis of substituted thieno[3,2-d]pyrimidine derivatives. These compounds were evaluated for their antiproliferative activity against various cancer cell lines. While not directly related to our compound, this research highlights the potential of thieno-based structures in drug discovery .

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-10(21)17-14-4-5-16(20-19-14)25-9-15(22)18-11-2-3-12-13(8-11)24-7-6-23-12/h2-5,8H,6-7,9H2,1H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYJPHKLSRDLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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